

methyl (4-nitro-1H-pyrazol-1-yl)acetate synthesis from methyl bromoacetate

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Compound of Interest

Compound Name: methyl (4-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B1335692

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Application Note: Synthesis of Methyl (4-nitro-1H-pyrazol-1-yl)acetate

Abstract

This application note details a reliable protocol for the synthesis of **methyl (4-nitro-1H-pyrazol-1-yl)acetate**, a key intermediate in the development of novel pharmaceutical agents and functional materials. The synthesis involves the N-alkylation of 4-nitro-1H-pyrazole with methyl bromoacetate. This method is straightforward, utilizing common laboratory reagents and yielding the desired product in high purity. The protocol provided is intended for researchers in organic chemistry, medicinal chemistry, and materials science.

Introduction

N-alkylated pyrazoles are a significant class of heterocyclic compounds that are integral to many biologically active molecules.[1][2] The introduction of a nitro group onto the pyrazole ring can significantly influence the molecule's electronic properties and biological activity. **Methyl (4-nitro-1H-pyrazol-1-yl)acetate** serves as a versatile building block for further chemical modifications, making its efficient synthesis a topic of considerable interest. The protocol described herein is an adaptation of established N-alkylation methodologies for nitro-substituted azoles, providing a direct route to the target compound.[3]

Reaction Scheme

Experimental Protocol

Materials and Equipment

- 4-nitro-1H-pyrazole
- Methyl bromoacetate
- Potassium carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Hexane
- Brine (saturated aqueous NaCl solution)
- Magnesium sulfate ($MgSO_4$), anhydrous
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath with temperature control
- Condenser
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
- Silica gel for column chromatography
- Standard laboratory glassware

Procedure

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitro-1H-pyrazole (1.0 eq).
- **Solvent and Base Addition:** Add anhydrous DMF to dissolve the 4-nitro-1H-pyrazole. To this solution, add anhydrous potassium carbonate (1.5 eq).
- **Addition of Alkylating Agent:** Stir the suspension vigorously and add methyl bromoacetate (1.2 eq) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
- **Work-up:** Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by adding deionized water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
- **Washing:** Combine the organic layers and wash with deionized water, followed by brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure **methyl (4-nitro-1H-pyrazol-1-yl)acetate**.
- **Characterization:** Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

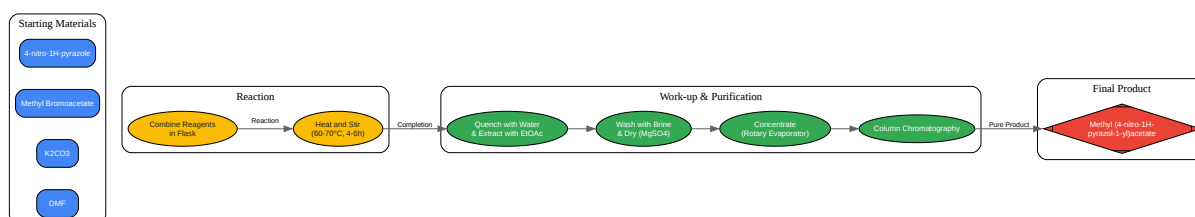
The following table summarizes representative data for the synthesis of **methyl (4-nitro-1H-pyrazol-1-yl)acetate**.

Parameter	Value
Starting Materials	
4-nitro-1H-pyrazole	1.0 eq
Methyl bromoacetate	1.2 eq
Potassium carbonate	1.5 eq
Reaction Conditions	
Solvent	Anhydrous DMF
Temperature	60-70 °C
Reaction Time	4-6 hours
Results	
Yield	75-85% (Typical)
Purity (by NMR)	>95%
Appearance	White to pale yellow solid

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **methyl (4-nitro-1H-pyrazol-1-yl)acetate**.

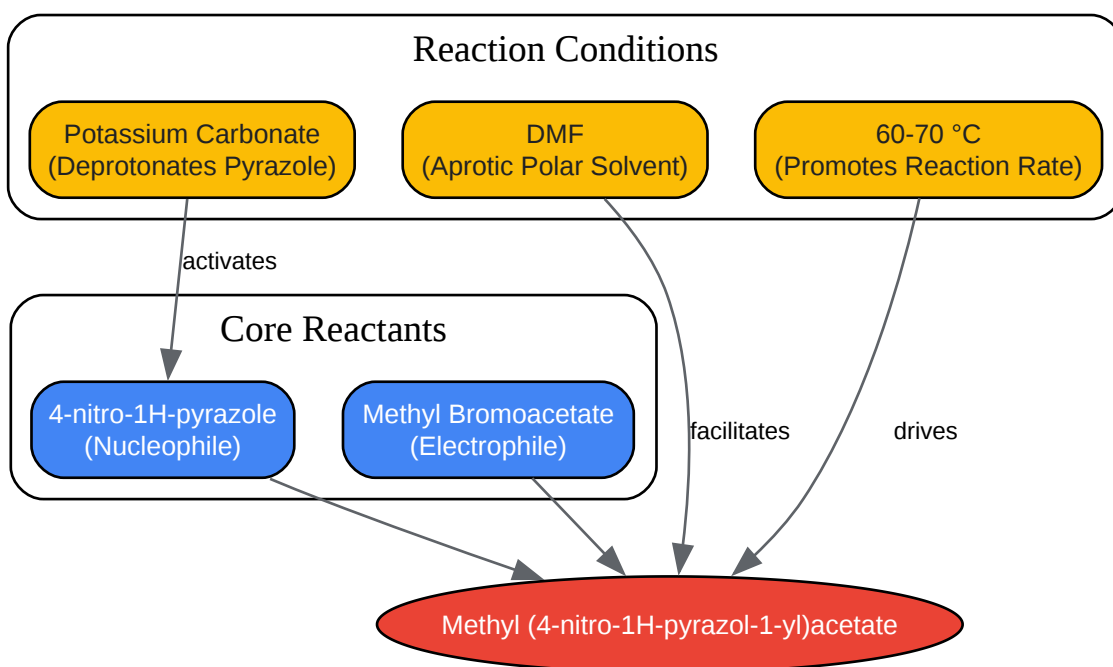


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Caption: Workflow for the synthesis of **methyl (4-nitro-1H-pyrazol-1-yl)acetate**.

Logical Relationship of Reagents and Conditions

This diagram shows the relationship between the reactants, reagents, and conditions necessary for the successful synthesis.



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Caption: Key components and conditions for the N-alkylation reaction.

Safety Precautions

- Methyl bromoacetate is a lachrymator and is toxic. Handle it in a well-ventilated fume hood.
- DMF is a skin irritant and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Always work in a well-ventilated area.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described provides an efficient and reproducible method for the synthesis of **methyl (4-nitro-1H-pyrazol-1-yl)acetate**. This procedure is suitable for laboratory-scale synthesis and can be adapted for the preparation of related N-alkylated pyrazole derivatives. The availability of this synthetic route will facilitate further research into the applications of this class of compounds in drug discovery and materials science.

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